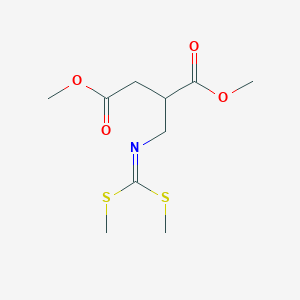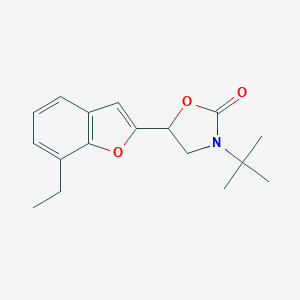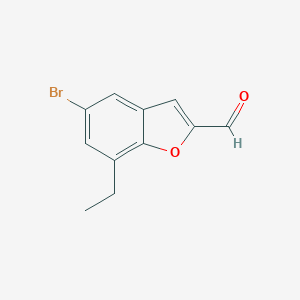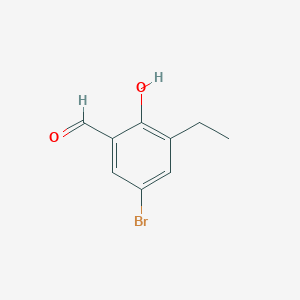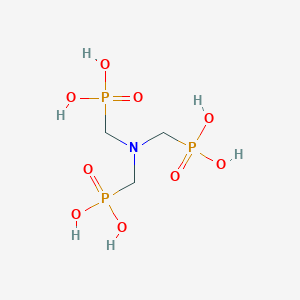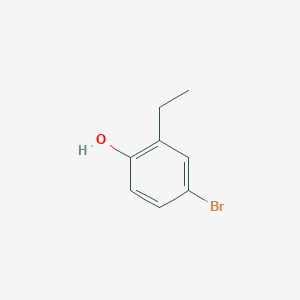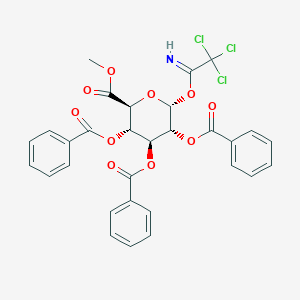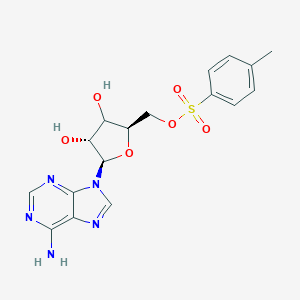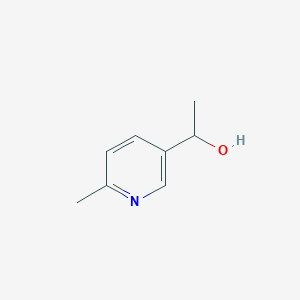
5-(1-Hydroxyethyl)-2-methylpyridine
描述
5-(1-Hydroxyethyl)-2-methylpyridine, also known as HEMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HEMP is a pyridine derivative that has a hydroxyl group and an ethyl group attached to its nitrogen atom. In
作用机制
The mechanism of action of 5-(1-Hydroxyethyl)-2-methylpyridine is not fully understood, but it is believed to act through multiple pathways. 5-(1-Hydroxyethyl)-2-methylpyridine has been shown to inhibit the production of inflammatory cytokines and to activate the Nrf2 pathway, which plays a role in cellular defense against oxidative stress. 5-(1-Hydroxyethyl)-2-methylpyridine has also been shown to induce apoptosis in cancer cells through the activation of the caspase pathway.
生化和生理效应
5-(1-Hydroxyethyl)-2-methylpyridine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 5-(1-Hydroxyethyl)-2-methylpyridine can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that 5-(1-Hydroxyethyl)-2-methylpyridine can reduce the severity of inflammation in animal models of arthritis and can improve cognitive function in animal models of Alzheimer's disease. 5-(1-Hydroxyethyl)-2-methylpyridine has also been shown to have a protective effect against oxidative stress and to improve insulin sensitivity.
实验室实验的优点和局限性
5-(1-Hydroxyethyl)-2-methylpyridine has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it exhibits a wide range of biological activities. However, there are also limitations to its use. 5-(1-Hydroxyethyl)-2-methylpyridine has low solubility in water, which can make it difficult to work with in certain experimental conditions. Additionally, the mechanism of action of 5-(1-Hydroxyethyl)-2-methylpyridine is not fully understood, which can make it challenging to design experiments to study its effects.
未来方向
There are several future directions for research on 5-(1-Hydroxyethyl)-2-methylpyridine. One area of interest is the development of 5-(1-Hydroxyethyl)-2-methylpyridine-based drugs for the treatment of inflammatory diseases and cancer. Another area of interest is the use of 5-(1-Hydroxyethyl)-2-methylpyridine as a pesticide and its potential impact on the environment. Additionally, further research is needed to fully understand the mechanism of action of 5-(1-Hydroxyethyl)-2-methylpyridine and to optimize its synthesis and experimental use.
Conclusion:
In conclusion, 5-(1-Hydroxyethyl)-2-methylpyridine is a promising compound with a wide range of potential applications in various fields. Its anti-inflammatory, anti-tumor, and anti-oxidant properties make it a promising candidate for drug development, while its insecticidal and fungicidal properties make it a potential pesticide. Further research is needed to fully understand the mechanism of action of 5-(1-Hydroxyethyl)-2-methylpyridine and to optimize its synthesis and experimental use.
科学研究应用
5-(1-Hydroxyethyl)-2-methylpyridine has been extensively studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. 5-(1-Hydroxyethyl)-2-methylpyridine has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for the development of new drugs. 5-(1-Hydroxyethyl)-2-methylpyridine has also been studied for its potential use as a pesticide due to its insecticidal and fungicidal properties. Additionally, 5-(1-Hydroxyethyl)-2-methylpyridine has been used as a ligand in coordination chemistry and as a building block for the synthesis of novel materials.
属性
IUPAC Name |
1-(6-methylpyridin-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-3-4-8(5-9-6)7(2)10/h3-5,7,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMOQGXOROSRPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30435927 | |
| Record name | 1-(6-Methylpyridin-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Hydroxyethyl)-2-methylpyridine | |
CAS RN |
100189-16-0 | |
| Record name | 1-(6-Methylpyridin-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

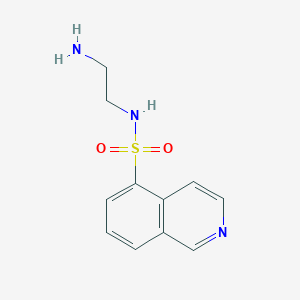
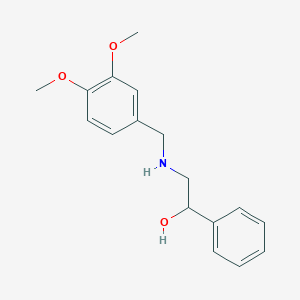
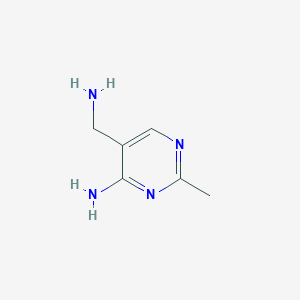
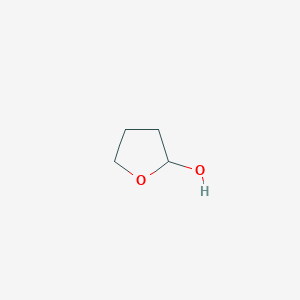
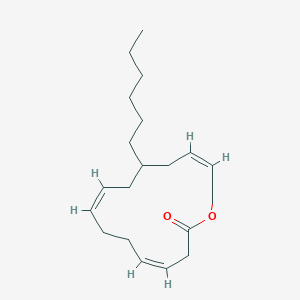
![3-Tert-butyl-5-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]-1,3-oxazolidin-2-one](/img/structure/B17554.png)
